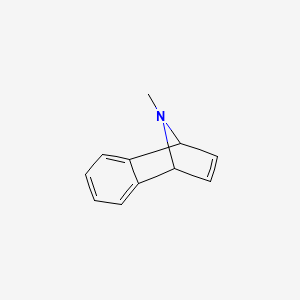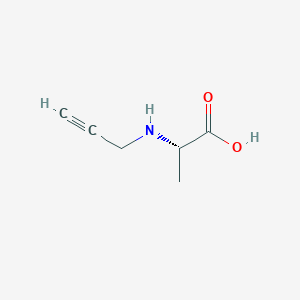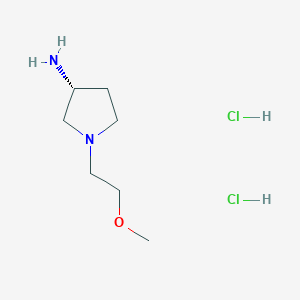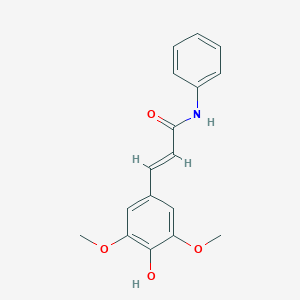
Vinyl diisopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyl diisopropylcarbamate is a chemical compound with the molecular formula C9H17NO2. It is also known as vinyl carbamate. This compound is characterized by the presence of a vinyl group attached to a diisopropylcarbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vinyl diisopropylcarbamate can be synthesized through the reaction of diisopropylcarbamoyl chloride with vinyl alcohol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)2CH2NC(O)Cl+CH2=CHOH→(CH3)2CH2NC(O)OCH=CH2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Vinyl diisopropylcarbamate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated carbamates.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation of the vinyl group.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Carbamates: Formed through reduction reactions.
Substituted Carbamates: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Vinyl diisopropylcarbamate has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules and studying enzyme mechanisms.
Medicine: Explored for its potential as a prodrug, where the vinyl group can be activated in vivo to release active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of vinyl diisopropylcarbamate involves its reactivity with various nucleophiles and electrophiles. The vinyl group can undergo addition reactions, while the carbamate moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl carbamate: Similar structure but without the diisopropyl groups.
N-Methyl-N-vinylacetamide: Contains a vinyl group attached to an acetamide moiety.
Vinyl isocyanate: Contains a vinyl group attached to an isocyanate moiety.
Uniqueness
Vinyl diisopropylcarbamate is unique due to the presence of the diisopropyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in stereospecific transformations and the preparation of enantioenriched compounds .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethenyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-6-12-9(11)10(7(2)3)8(4)5/h6-8H,1H2,2-5H3 |
Clé InChI |
AUAXHNZLPNKHMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

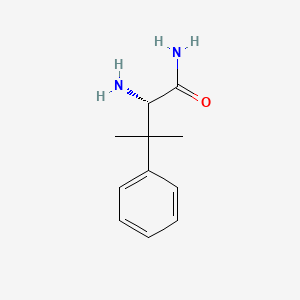
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
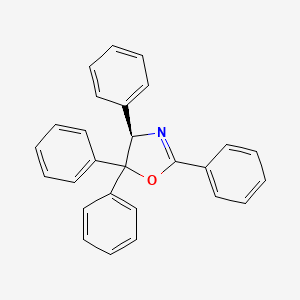


![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
